molecular formula C10H12ClNO3 B12333201 methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride

methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride

Cat. No.: B12333201
M. Wt: 229.66 g/mol
InChI Key: XFFYSSRGLNZVFT-UHFFFAOYSA-N
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Description

Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl benzoate. This intermediate can then undergo further reactions to introduce the methanimidoyloxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride has several scientific research applications:

Mechanism of Action

The exact mechanism of action of methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate neurotransmitter levels and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride is unique due to the presence of the methanimidoyloxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making the compound valuable in various research and industrial applications .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl 3-(methanimidoyloxymethyl)benzoate;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)9-4-2-3-8(5-9)6-14-7-11;/h2-5,7,11H,6H2,1H3;1H

InChI Key

XFFYSSRGLNZVFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC=N.Cl

Origin of Product

United States

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